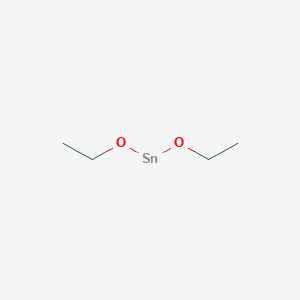![molecular formula C81H84IrN6+3 B1144011 Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent CAS No. 1272505-63-1](/img/new.no-structure.jpg)
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III), 98 per cent, is a homoleptic tris-cyclometalated iridium(III) complex. This compound is known for its efficient emission properties, excellent thermal stability, and broadly tunable emission colors. These features make it highly valuable in various applications, particularly in the field of organic light-emitting diodes (OLEDs) for display and solid-state lighting .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) involves the cyclometalation of iridium with phenylimidazole ligands. . The reaction typically requires a controlled environment with specific reagents and conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve the use of specialized equipment and techniques to handle the complex and ensure consistent quality.
化学反应分析
Types of Reactions
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or undergo changes in its oxidation state.
Reduction: It can also be involved in reduction reactions, where it gains electrons and reduces other compounds.
Substitution: The complex can undergo substitution reactions, where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the complex, while substitution reactions may result in new iridium complexes with different ligands.
科学研究应用
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) has a wide range of scientific research applications, including:
作用机制
The mechanism by which Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) exerts its effects involves its ability to efficiently harvest both singlet and triplet excitons. This is due to the strong spin-orbit coupling of the iridium(III) metal ion, which facilitates intersystem crossing between excited states . The compound’s molecular targets and pathways are primarily related to its role as a phosphorescent emitter, where it interacts with other components in OLEDs to produce light.
相似化合物的比较
Similar Compounds
Bis[2-(2-pyridyl)phenyl]iridium(III) (Ir(ppy)2): Known for its green emission properties, this compound is widely used in OLEDs.
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3): Another popular iridium complex used in OLEDs, known for its high efficiency and stability.
Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3): Used for red emission in OLEDs, offering a different color range compared to Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III).
Uniqueness
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) stands out due to its high photoluminescence quantum yields and excellent thermal stability.
属性
CAS 编号 |
1272505-63-1 |
|---|---|
分子式 |
C81H84IrN6+3 |
分子量 |
1333.79086 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid](/img/structure/B1143940.png)

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)
